
アシクロビル一リン酸塩
概要
説明
Acyclovir monophosphate is a derivative of acyclovir, a guanosine analog antiviral drug. It is primarily used in the treatment of herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) infections. Acyclovir monophosphate is formed when acyclovir is phosphorylated by viral thymidine kinase, making it an essential intermediate in the drug’s antiviral activity .
科学的研究の応用
Antiviral Applications
1. Mechanism of Action
Acyclovir is converted into its active forms through phosphorylation. The first step involves the conversion to acyclovir monophosphate by viral thymidine kinase, followed by further phosphorylation to acyclovir triphosphate (ACV-TP), which inhibits viral DNA polymerase, thus preventing viral replication . This mechanism underlies its effectiveness against HSV-1, HSV-2, and VZV.
2. Dual Antiviral Activity
Recent studies have demonstrated that ACV-MP can suppress both HIV-1 and HSV-2 infections. Research indicates that monophosphorylated derivatives of acyclovir can inhibit these viruses independently of the viral kinases typically required for activation . This dual action is particularly significant in co-infected patients, where managing both infections can improve overall health outcomes.
3. Enhanced Efficacy Against Resistant Strains
ACV-MP has shown promise in treating ACV-resistant strains of HSV-2. Studies have indicated that ACV ProTides (prodrugs of ACV-MP) retain efficacy against resistant variants by facilitating better cellular uptake and bypassing the need for viral kinase activity for activation . This characteristic makes ACV-MP a valuable option in managing resistant herpesvirus infections.
Anticancer Potential
1. Targeted Delivery Systems
Research has explored the use of ACV-MP as a potential anticancer agent. By encapsulating ACV-MP in lipid/calcium/phosphate nanoparticles (LCP NPs), researchers have enhanced its delivery to tumor cells, achieving significant cytotoxic effects against cancer cell lines such as H460 . The encapsulation not only improves the solubility and stability of ACV-MP but also allows for targeted delivery, minimizing systemic toxicity.
2. Mechanism of Action in Cancer Therapy
The cytotoxic effects of ACV-MP against cancer cells are attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies have shown that ACV-MP-loaded nanoparticles lead to S-phase arrest in the cell cycle, effectively reducing tumor volume in animal models without significant side effects . This repurposing of an antiviral drug into an anticancer agent highlights the versatility of ACV-MP in therapeutic applications.
Clinical Applications
1. Treatment of Herpes Simplex Virus Infections
ACV-MP is primarily utilized for managing herpes simplex virus infections, including genital herpes and herpes keratitis. Its efficacy has been documented in various clinical settings, demonstrating significant improvements in patient outcomes when administered intravenously or via iontophoresis methods .
2. Prophylactic Use
In immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation, prophylactic use of acyclovir (and by extension ACV-MP) has been shown to reduce the incidence of HSV and VZV reactivation . This preventive approach is crucial in managing the risk of opportunistic infections in vulnerable populations.
Case Studies and Research Findings
作用機序
Target of Action
Acyclovir monophosphate primarily targets the viral DNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Mode of Action
Acyclovir is converted into acyclovir monophosphate by the action of viral thymidine kinase . The monophosphate derivative is then converted to the diphosphate form by guanylate kinase, and finally to acyclovir triphosphate by nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) .
Biochemical Pathways
The biochemical pathway of acyclovir involves its conversion from the monophosphate form to the triphosphate form. This conversion process involves several enzymes, including guanylate kinase and nucleoside diphosphate kinase . The resulting acyclovir triphosphate then inhibits the viral DNA polymerase, leading to termination of the viral DNA chain .
Result of Action
The result of acyclovir monophosphate’s action is the inhibition of viral DNA polymerase, which leads to the termination of the viral DNA chain . This prevents the replication of the virus, thereby controlling the infection .
Action Environment
The action of acyclovir monophosphate is influenced by the presence of the virus, as the conversion of acyclovir to its monophosphate form is mediated by viral thymidine kinase . Therefore, the drug’s action, efficacy, and stability are likely to be influenced by factors that affect the virus, such as the viral load and the host’s immune response.
生化学分析
Biochemical Properties
Acyclovir Monophosphate is created when Acyclovir is phosphorylated by a viral-induced thymidine kinase . This process is crucial for Acyclovir’s antiviral activity. The monophosphate form is then further converted into diphosphate and triphosphate forms by cellular enzymes in the infected host cell .
Cellular Effects
Acyclovir Monophosphate, in its triphosphate form, has a higher affinity for viral DNA polymerase than cellular DNA polymerase . This selectivity allows it to exert its antiviral effects with little impact on normal, uninfected cells .
Molecular Mechanism
The mechanism of action of Acyclovir Monophosphate involves its conversion to Acyclovir triphosphate, which inactivates viral DNA polymerase . This inactivation can occur either through the incorporation of Acyclovir triphosphate into the growing viral DNA chain, causing chain termination, or through competition with other bases for viral DNA polymerase, effectively inactivating the enzyme .
Temporal Effects in Laboratory Settings
It is known that Acyclovir, from which Acyclovir Monophosphate is derived, has been used effectively in clinical trials since 1977 .
Metabolic Pathways
Acyclovir Monophosphate is involved in several metabolic pathways. It is converted to its diphosphate form by guanylate kinase, and then to its triphosphate form by several enzymes, including nucleoside diphosphate kinase, pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate carboxykinase, and adenylosuccinate synthetase .
Subcellular Localization
It is known that Acyclovir Monophosphate and its derivatives are concentrated in infected host cells where the drug exerts its antiviral effects .
準備方法
Synthetic Routes and Reaction Conditions: Acyclovir monophosphate is synthesized from acyclovir through a phosphorylation reaction. The primary synthetic route involves the use of viral thymidine kinase, which selectively phosphorylates acyclovir to form acyclovir monophosphate. This reaction occurs intracellularly in virus-infected cells, ensuring specificity and reducing cytotoxicity to uninfected cells .
Industrial Production Methods: Industrial production of acyclovir monophosphate typically involves the enzymatic phosphorylation of acyclovir using recombinant viral thymidine kinase. This method ensures high specificity and yield. The process is optimized to maintain the stability and activity of the enzyme, as well as the purity of the final product .
Types of Reactions:
Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate.
Further Phosphorylation: Acyclovir monophosphate is subsequently phosphorylated by cellular enzymes to form acyclovir diphosphate and then acyclovir triphosphate.
Common Reagents and Conditions:
Reagents: Viral thymidine kinase, cellular kinases (e.g., guanylate kinase, nucleoside diphosphate kinase).
Conditions: Intracellular environment, presence of viral infection to activate thymidine kinase.
Major Products Formed:
Acyclovir Diphosphate: Formed from acyclovir monophosphate by guanylate kinase.
Acyclovir Triphosphate: Formed from acyclovir diphosphate by nucleoside diphosphate kinase and other cellular kinases.
類似化合物との比較
Valacyclovir: A prodrug of acyclovir that is converted to acyclovir in the body.
Famciclovir: Another antiviral drug that is converted to penciclovir in the body.
Uniqueness of Acyclovir Monophosphate: Acyclovir monophosphate is unique due to its selective activation by viral thymidine kinase, which ensures that it is primarily active in virus-infected cells. This selectivity reduces cytotoxicity to uninfected cells and enhances the therapeutic index of acyclovir .
生物活性
Acyclovir monophosphate (ACV-MP) is a crucial intermediate in the metabolic activation of acyclovir, an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into the biological activity of ACV-MP, its mechanisms of action, therapeutic implications, and relevant research findings.
Acyclovir is a synthetic nucleoside analogue that requires phosphorylation to exert its antiviral effects. The biological activity of ACV-MP can be summarized through the following steps:
- Phosphorylation : Acyclovir is initially phosphorylated to ACV-MP by viral thymidine kinase, an enzyme that is selectively expressed in infected cells. This step is critical as uninfected cells lack this enzyme, leading to the selective toxicity of acyclovir towards viral-infected cells .
- Conversion to Triphosphate : ACV-MP is further phosphorylated to acyclovir diphosphate (ACV-DP) and then to acyclovir triphosphate (ACV-TP) by cellular kinases. ACV-TP has a significantly higher affinity for viral DNA polymerases compared to cellular DNA polymerases, allowing it to effectively inhibit viral DNA synthesis .
- Inhibition of Viral Replication : ACV-TP incorporates into the viral DNA during replication, causing chain termination due to the absence of the 3'-hydroxyl group necessary for further elongation. This leads to the inactivation of viral DNA polymerase and ultimately inhibits viral replication .
Pharmacokinetics
The pharmacokinetic properties of acyclovir influence the efficacy of ACV-MP in clinical settings:
- Absorption : Oral bioavailability ranges from 10-20%, decreasing with higher doses. Intravenous administration achieves higher plasma concentrations .
- Distribution : The volume of distribution is approximately 0.6 L/kg, indicating good tissue penetration .
- Elimination : Acyclovir is primarily excreted unchanged in urine (90-92%), with a half-life ranging from 2.5 to 3 hours in healthy individuals .
Therapeutic Applications
ACV-MP has shown efficacy against various herpesviruses, including HSV-1, HSV-2, and VZV. Its role extends beyond traditional antiviral applications:
- Prodrug Development : Recent studies have explored monophosphorylated derivatives known as "ProTides," which enhance cellular uptake and exhibit potent antiviral activity against HIV-1 and HSV-2 in co-infected tissues . These compounds demonstrate median effective concentrations in the submicromolar range, indicating their potential for dual-target antiviral therapy.
Case Study: Iontophoresis for HSV Keratitis
A study evaluated the therapeutic efficacy of iontophoretic application of ACV and ara-AMP (vidarabine monophosphate) in treating HSV-induced stromal keratitis in rabbits. Results indicated significant reductions in disease severity compared to control treatments .
Research on Resistance
A retrospective study highlighted that acyclovir-resistant HSV strains were isolated from both treated and treatment-naive patients, emphasizing the need for continuous monitoring and potential development of alternative therapies .
Summary Table: Biological Activity Metrics
Parameter | Value/Description |
---|---|
Initial Phosphorylation | By viral thymidine kinase |
Conversion to Triphosphate | By cellular kinases |
Viral Selectivity | High affinity for viral DNA polymerases |
Bioavailability | 10-20% (oral), higher with IV administration |
Excretion | 90-92% unchanged in urine |
Half-life | 2.5 - 3 hours |
特性
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N5O6P/c9-8-11-6-5(7(14)12-8)10-3-13(6)4-18-1-2-19-20(15,16)17/h3H,1-2,4H2,(H2,15,16,17)(H3,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOAJOVOKFATQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COCCOP(=O)(O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984966 | |
Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66341-16-0 | |
Record name | Acyclovir monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066341160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)methoxy]ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90984966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACYCLOVIR PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J91QR22O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。